Cyclopropanamine, N-(2-pyridinylmethylene)-(9CI)
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Overview
Description
N-Cyclopropyl(2-pyridyl)methanimine is an organic compound with the molecular formula C9H10N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the nitrogen atom of the methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropyl(2-pyridyl)methanimine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with cyclopropylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine bond facilitated by the removal of water.
Industrial Production Methods
While specific industrial production methods for N-Cyclopropyl(2-pyridyl)methanimine are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the imine formation reaction, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl(2-pyridyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the imine group.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Cyclopropyl(2-pyridyl)methanamine.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-Cyclopropyl(2-pyridyl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl(2-pyridyl)methanimine involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with transition metals. These complexes can catalyze various chemical reactions, including polymerization and oxidation .
Comparison with Similar Compounds
Similar Compounds
- N-Propyl(2-pyridyl)methanimine
- N-Pentyl(2-pyridyl)methanimine
Uniqueness
N-Cyclopropyl(2-pyridyl)methanimine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis .
Properties
CAS No. |
121532-31-8 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2 |
InChI Key |
IKXXCWGFFYUSQP-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=CC=N2 |
Canonical SMILES |
C1CC1N=CC2=CC=CC=N2 |
Synonyms |
Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI) |
Origin of Product |
United States |
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